molecular formula C22H27N3O4S B15014858 1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide

1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide

Cat. No.: B15014858
M. Wt: 429.5 g/mol
InChI Key: PPQCLLQZQTTXQV-XQNSMLJCSA-N
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Description

1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a propoxyphenyl moiety.

Preparation Methods

The synthesis of 1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide typically involves multiple steps. The process begins with the preparation of the pyrrolidine-2-carbohydrazide, followed by the introduction of the 4-methylbenzenesulfonyl group. The final step involves the condensation reaction with 4-propoxybenzaldehyde under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new compounds.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide can be compared with similar compounds such as:

    4-Methylbenzylsulfonyl chloride: This compound shares the sulfonyl group but differs in its overall structure and reactivity.

    1-[(4-Methylbenzene)sulfonyl]-1H-1,3-benzodiazol-2-amine: Another compound with a sulfonyl group, but with a different core structure.

    4-Methylbenzenesulfonyl hydrazide: Similar in containing the sulfonyl hydrazide moiety but differs in its applications and reactivity.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(E)-(4-propoxyphenyl)methylideneamino]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H27N3O4S/c1-3-15-29-19-10-8-18(9-11-19)16-23-24-22(26)21-5-4-14-25(21)30(27,28)20-12-6-17(2)7-13-20/h6-13,16,21H,3-5,14-15H2,1-2H3,(H,24,26)/b23-16+

InChI Key

PPQCLLQZQTTXQV-XQNSMLJCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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